

Biochemical and physiological effects of N-Hydroxyurethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Hydroxyurethane**

Cat. No.: **B125429**

[Get Quote](#)

An In-depth Technical Guide to the Biochemical and Physiological Effects of **N-Hydroxyurethane**

Abstract

N-Hydroxyurethane (NHU), also known as ethyl N-hydroxycarbamate, is a significant metabolite of the carcinogen urethane (ethyl carbamate).^[1] Its study is critical for understanding the mechanisms of chemical carcinogenesis and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the biochemical and physiological effects of NHU, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic activation, mechanisms of genotoxicity, physiological consequences, and key experimental methodologies. This document is structured to provide not just information, but a causal understanding of the compound's actions, grounded in established scientific literature.

Introduction

Urethane is a known carcinogen found in fermented foods and alcoholic beverages, posing a potential risk to human health.^{[2][3]} The biological activity of urethane is not direct; it requires metabolic activation to exert its carcinogenic effects. A pivotal step in this bioactivation is the N-hydroxylation of urethane to form **N-Hydroxyurethane** (NHU).^[4] First proposed as the active agent in urethane's carcinogenicity, NHU has since been confirmed to be a more potent carcinogen and mutagen than its parent compound.^[5] Understanding the intricate biochemical and physiological effects of NHU is paramount for assessing the risks associated with urethane.

exposure and for exploring the fundamental pathways of chemical-induced cancer. This guide synthesizes current knowledge on NHU, offering insights into its metabolic fate, molecular mechanisms of action, and the experimental systems used to elucidate its effects.

Physicochemical Properties of N-Hydroxyurethane

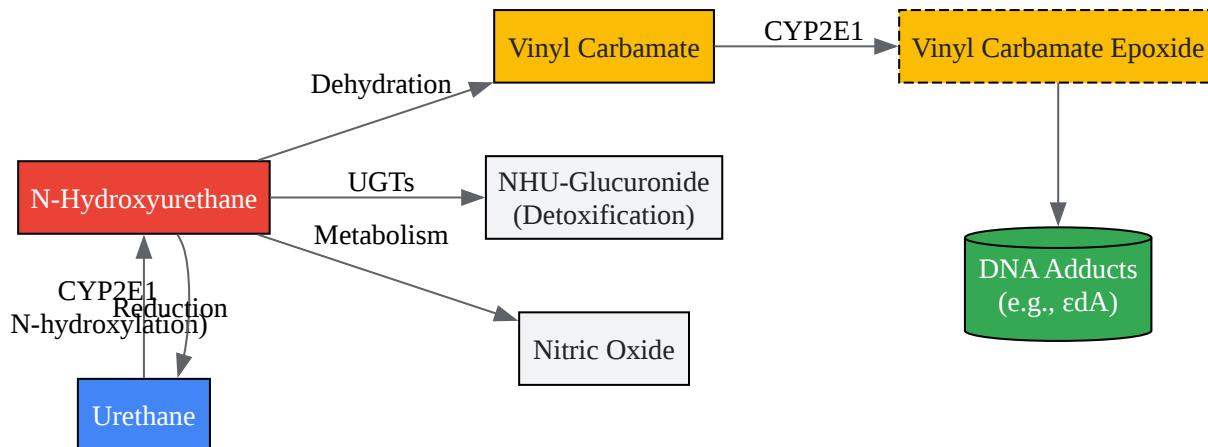
A clear understanding of a compound's physical and chemical properties is fundamental to any toxicological or pharmacological investigation. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

Property	Value	Reference
CAS Number	589-41-3	[6]
Molecular Formula	C ₃ H ₇ NO ₃	[6]
Molecular Weight	105.09 g/mol	[6]
Synonyms	Ethyl N-hydroxycarbamate, Hydroxyurethane, N- Carbethoxyhydroxylamine	[6] [7]
Appearance	(Not specified, typically a solid)	
Boiling Point	113-116 °C at 3 mmHg	
Storage Temperature	-20°C	
InChI Key	VGEWEGHHYWGXGG- UHFFFAOYSA-N	

Metabolic Pathways and Bioactivation

The toxicity of **N-Hydroxyurethane** is intrinsically linked to its metabolism. It is both a product of urethane metabolism and a substrate for further enzymatic and non-enzymatic reactions that generate reactive species.

Formation and Interconversion


The primary route of urethane bioactivation is N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[8] This process converts the relatively inert urethane into the more reactive NHU.[4] Studies in various rodent models have demonstrated that urethane and NHU are interconvertible within the body.[9] The rate of these metabolic processes can be influenced by several factors, including species, age, and sex. For instance, the catabolism of NHU is faster in older and female mice compared to younger and male counterparts, respectively.[9]

Catabolism and Detoxification

Once formed, NHU undergoes further metabolism. Liver slices and, to a lesser extent, lung homogenates have been shown to catabolize NHU.[9] This enzymatic activity is sensitive to heat and can be inhibited by various compounds, including urethane itself.[9] One significant detoxification pathway is the formation of an **N-hydroxyurethane** glucuronide, which has been identified in the urine of treated mice, facilitating its excretion.[10][11]

Generation of Reactive Species

The metabolism of NHU is also linked to the production of highly reactive molecules that mediate its toxicity. Nitrite has been detected in newborn mice treated with NHU, and its formation can be stimulated by pretreatment with P450 inducers like 3-methylcholanthrene.[9] Furthermore, the metabolism of NHU is implicated in the generation of nitric oxide (NO), which can lead to oxidative DNA damage. A critical, highly carcinogenic metabolite formed downstream from urethane and NHU is vinyl carbamate, which can be oxidized by CYP2E1 to an epoxide that forms DNA adducts.[3]

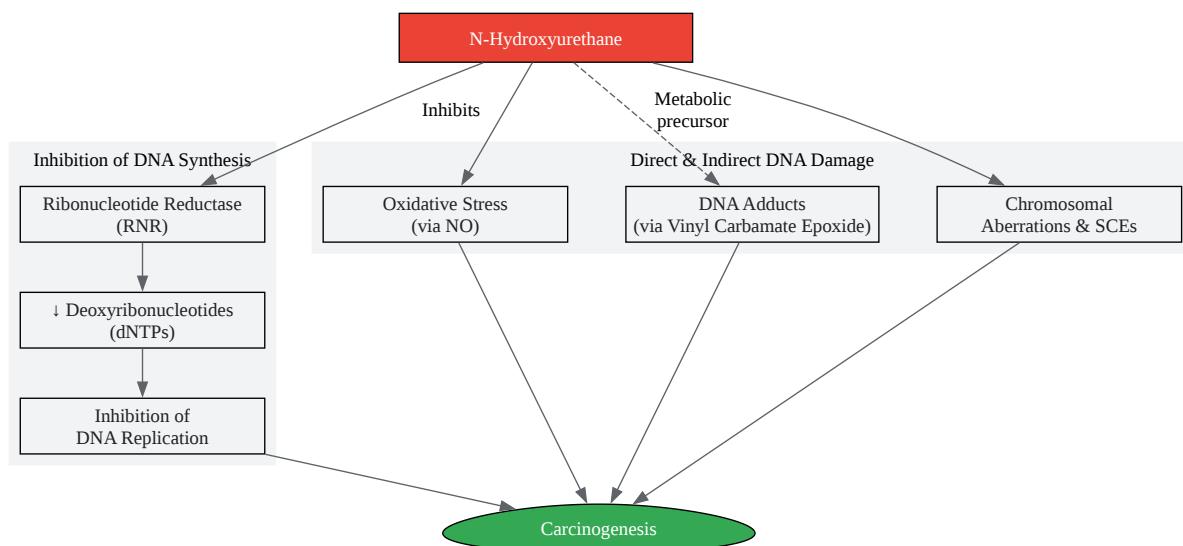
[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of Urethane to **N-Hydroxyurethane** and its subsequent reactive metabolites.

Biochemical Effects and Mechanism of Genotoxicity

NHU exerts a range of deleterious effects at the molecular and cellular levels, primarily targeting DNA and the machinery of cell replication.

Inhibition of DNA Synthesis


A primary biochemical effect of NHU is the potent inhibition of DNA synthesis.^{[12][13]} Studies using HeLa cells demonstrated that NHU, along with its analogue hydroxyurea, inhibits the incorporation of thymidine into DNA without affecting the synthesis of RNA or proteins.^{[12][14]} This specific action points towards an interference with the production of deoxyribonucleotides. The prevailing hypothesis is that these agents inhibit the enzyme ribonucleotide reductase (RNR), which is responsible for converting ribonucleotides into the deoxyribonucleotides necessary for DNA replication.^{[14][15]} The inhibitory effects of NHU on DNA synthesis can be partially reversed by the addition of deoxyribonucleosides to the culture medium, further supporting the proposed mechanism of RNR inhibition.^[14]

Induction of Genetic Damage

NHU is a potent genotoxic agent. It induces chromosomal fragmentation and increases the frequency of sister-chromatid exchanges (SCE) in rodent bone marrow cells and cultured human leukocytes. In microorganisms like *E. coli*, NHU exposure leads to the degradation of cellular DNA and a loss of viability.[16]

Oxidative Damage and DNA Adducts

Beyond direct inhibition of replication, NHU contributes to DNA damage through other mechanisms. Its metabolism can lead to the formation of nitric oxide, which in turn causes oxidative stress and results in oxidative DNA damage. As a metabolic precursor to vinyl carbamate, NHU is indirectly responsible for the formation of stable DNA adducts, such as 1,N6-ethenodeoxyadenosine (ϵ dA), by the highly reactive vinyl carbamate epoxide.[3] These adducts are miscoding lesions that can lead to mutations if not repaired.

[Click to download full resolution via product page](#)

Caption: Key mechanisms of **N-Hydroxyurethane**-induced genotoxicity leading to carcinogenesis.

Physiological Effects and Toxicology

The molecular and cellular damage caused by NHU manifests as significant toxicity at the physiological level, most notably its powerful carcinogenic activity.

Carcinogenicity

NHU is recognized as a carcinogen, acting as a proximate carcinogenic metabolite of urethane.
[4][10] Animal studies have shown that urethane induces a wide variety of tumors, including cancers of the lung, liver, and blood vessels.[2] The carcinogenic potential of NHU is directly related to its genotoxic effects, including its ability to inhibit DNA synthesis and induce mutations through DNA damage and adduct formation. The susceptibility to urethane- and NHU-induced carcinogenesis can vary significantly between species and even strains of the same species.

Acute and Cellular Toxicity

NHU exhibits significant acute toxicity. It is classified as harmful if swallowed, inhaled, or in contact with skin.[6] At the cellular level, it causes toxicity in cultured normal human leukocytes at millimolar concentrations. In bacteria, low concentrations of NHU are lethal, while higher concentrations result in bacteriostasis, a state of inhibited growth.[16]

Methodologies for Studying N-Hydroxyurethane

Investigating the effects of NHU requires robust and validated experimental protocols. Below are outlines for key methodologies used in the study of this compound.

Experimental Protocol: In Vitro Micronucleus Assay for Genotoxicity

This protocol is designed to assess the potential of NHU to cause chromosomal damage, a hallmark of genotoxic carcinogens.[17] It utilizes a metabolically competent cell line, such as

HepG2, to account for the metabolic activation required for NHU's activity.[\[8\]](#)

Objective: To determine if NHU induces the formation of micronuclei in cultured human cells.

Materials:

- HepG2 cells (or other suitable metabolically competent cell line)
- Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
- **N-Hydroxyurethane** (dissolved in a suitable vehicle, e.g., DMSO or culture medium)
- Cytochalasin B solution
- Lysis buffer
- DNA stain (e.g., DAPI or Giemsa)
- Microscope slides, coverslips
- Fluorescence microscope

Procedure:

- Cell Seeding: Plate HepG2 cells in 6-well plates at a density that will not exceed 80% confluence by the end of the experiment. Allow cells to attach overnight.
- Compound Exposure: Treat cells with a range of NHU concentrations (e.g., 10-50 mM) and appropriate vehicle controls. A positive control (e.g., mitomycin C) should also be included.[\[8\]](#)
- Incubation: Incubate cells with the test compound for a duration equivalent to 1.5-2 normal cell cycles (e.g., 24-48 hours).
- Cytokinesis Block: Add Cytochalasin B to the culture medium for the final cell cycle (e.g., last 24 hours) to arrest cytokinesis, resulting in binucleated cells. This allows for specific scoring of micronuclei in cells that have undergone one mitosis.
- Cell Harvest: Wash cells with PBS and harvest using trypsin.

- Hypotonic Treatment & Fixation: Gently resuspend the cell pellet in a hypotonic KCl solution to swell the cells. Fix the cells using a methanol:acetic acid solution.
- Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.
- Staining: Stain the slides with a suitable DNA stain (e.g., DAPI) to visualize the main nuclei and micronuclei.
- Scoring: Under a fluorescence microscope, score at least 1000 binucleated cells per treatment condition for the presence of micronuclei.
- Data Analysis: Compare the frequency of micronucleated cells in NHU-treated groups to the vehicle control using appropriate statistical tests (e.g., Chi-square test). A significant, dose-dependent increase in micronuclei indicates a positive genotoxic effect.

Caption: Workflow for the in vitro micronucleus genotoxicity assay.

Conclusion and Future Directions

N-Hydroxyurethane is a potent genotoxic carcinogen that serves as the proximate metabolite of urethane. Its primary mechanisms of action involve the inhibition of DNA synthesis via ribonucleotide reductase and the induction of DNA damage through oxidative stress and the formation of DNA adducts by downstream metabolites. The extensive body of research on NHU has been instrumental in defining the metabolic activation pathways of carbamate carcinogens.

Future research should continue to focus on:

- Quantitative Risk Assessment: Developing more precise models to quantify the carcinogenic risk of low-level urethane exposure in humans by studying the kinetics of NHU formation and detoxification.
- Susceptibility Factors: Identifying genetic polymorphisms in metabolic enzymes (e.g., CYP2E1, UGTs) that may alter individual susceptibility to NHU-induced toxicity.
- Repair Pathways: Elucidating the specific DNA repair pathways that are involved in mitigating the damage caused by NHU and its metabolites.

A deeper understanding of these areas will enhance our ability to predict and prevent the adverse health effects associated with this important class of chemical carcinogens.

References

- Boyland, E., & Nery, R. (1966). Some aspects of the metabolism of urethane and **N-hydroxyurethane** in rodents. *Biochemical Journal*, 99(2), 34P-35P.
- Mirvish, S. S. (1966). The metabolism of **N-hydroxyurethane** in relation to its carcinogenic action: conversion into urethane and an **N-hydroxyurethane** glucuronide. *Biochimica et Biophysica Acta (BBA) - General Subjects*, 117(1), 1-12.
- Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity test of six nitrosamides and a nitrosocyanamide administered orally to rats. *Cancer Research*, 37(6), 1977-1980.
- Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. *Biochemical Journal*, 94(1), 198-208.
- Scilit. (n.d.). The metabolism of **N-hydroxyurethane** in relation to its carcinogenic action.
- Rosenkranz, H. S., & Bendich, A. (1967). Effects of N-Hydroxyurethan on Viability and Metabolism of *Escherichia coli*. *Journal of Bacteriology*, 93(5), 1611-1618.
- Rosenkranz, H. S., & Jacobs, S. J. (1964). HYDROXYUREA: INHIBITORY EFFECT ON DNA METABOLISM. *Science*, 146(3648), 1172-1174.
- Young, C. W., Schochetman, G., Hodas, S., & Balis, M. E. (1967). Inhibition of DNA Synthesis by Hydroxyurea: Structure-Activity Relationships. *Cancer Research*, 27(3), 535-540.
- Perpich, J., Yarbro, J. W., & Kennedy, B. J. (1968). Effect of urethane, hydroxyurethane and hydroxyurea on synthesis of nucleic acid. *Cancer*, 21(3), 456-460.
- Mirvish, S. S. (1964). A Method for Determining **N-Hydroxyurethane** for Use in Metabolic Studies. *Analyst*, 89(1061), 548-553.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11510, Hydroxyurethane.
- National Toxicology Program. (n.d.). RoC Profile: Urethane.
- Kołada, A., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. *Cancers*, 13(14), 3575.
- Billiet, S., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. *ACS Sustainable Chemistry & Engineering*, 9(30), 10013-10030.
- Wilde, E. C., et al. (2022). An integrated in vitro carcinogenicity test that distinguishes between genotoxic carcinogens, non-genotoxic carcinogens, and non-carcinogens. *Toxicology Research*, 11(5), 845-860.
- Shah, U. K., et al. (2020). Detection of urethane-induced genotoxicity in vitro using metabolically competent human 2D and 3D spheroid culture models. *Mutagenesis*, 35(6),

491-498.

- An, J., & Forkert, P. G. (2007). Oxidation of vinyl carbamate and formation of 1,N6-ethenodeoxyadenosine in murine lung. *Drug Metabolism and Disposition*, 35(4), 629-636.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Hydroxyurethane | 589-41-3 [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Oxidation of vinyl carbamate and formation of 1,N6-ethenodeoxyadenosine in murine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE METABOLISM OF URETHANE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for determining N-hydroxyurethane for use in metabolic studies - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Hydroxyurethane | C3H7NO3 | CID 11510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Detection of urethane-induced genotoxicity in vitro using metabolically competent human 2D and 3D spheroid culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some aspects of the metabolism of urethane and N-hydroxyurethane in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of N-hydroxyurethane in relation to its carcinogenic action: conversion into urethane and an N-hydroxyurethane glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. HYDROXYUREA: INHIBITORY EFFECT ON DNA METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of urethane, hydroxyurethane and hydroxyurea on synthesis of nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]

- 15. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of N-Hydroxyurethan on Viability and Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An integrated in vitro carcinogenicity test that distinguishes between genotoxic carcinogens, non-genotoxic carcinogens, and non-carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biochemical and physiological effects of N-Hydroxyurethane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125429#biochemical-and-physiological-effects-of-n-hydroxyurethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com